molecular formula C11H16N4O2 B8628159 Methyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

Methyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B8628159
M. Wt: 236.27 g/mol
InChI Key: KUHJQHZEXRPKNU-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N4O2/c1-14-3-5-15(6-4-14)11-12-7-9(8-13-11)10(16)17-2/h7-8H,3-6H2,1-2H3

InChI Key

KUHJQHZEXRPKNU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-chloropyrimidine-5-carboxylate (0.863 g, 5.0 mmol), N,N-diethylethanamine (0.697 ml, 5.00 mmol) and 1-methylpiperazine (0.565 ml, 5.09 mmol) were suspended in 2-propanol (10.00 ml) and sealed into a microwave tube. The reaction was heated to 100° C. for 10 mins in the microwave reactor and cooled to room temperature. The precipitate was collected by filtration, washed with EtOH (5 mL) and dried under vacuum to afford methyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate (0.405 g, 34.3%) as a white solid, which was used without further purification.
Quantity
0.863 g
Type
reactant
Reaction Step One
Quantity
0.697 mL
Type
reactant
Reaction Step Two
Quantity
0.565 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Chloropyrimidine 5-carboxylic acid (100 mg, 0.631 mmol, 1 eq) was suspended in a mixture of toluene (3 ml) and methanol (0.8 ml) under nitrogen and cooled in an ice-bath. Trimethylsilyldiazomethane (2M solution in hexanes, 0.347 ml, 0.694 mmol, 1.1 eq) was added dropwise. The solution was stirred at 0° C. for 10 min, then allowed to warm to room temperature and stirred for a further 1 h. 1-Methylpiperazine (70 μl, 0.631 mmol, 1 eq) and triethylamine (88 μl, 0.631 mmol, 1 eq) were added dropwise and stirring continued at room temperature for 2 h. The solvent was evaporated and the residue was taken up in ethyl acetate (20 ml) and water (15 ml). The layers were separated and the aqueous extracted with further portions of ethyl acetate (2×10 ml). The combined extracts were dried over MgSO4, filtered and evaporated. The reaction was repeated as above and the extracts combined with those above to afford methyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate as a gummy yellow solid (76 mg, 25% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
0.347 mL
Type
reactant
Reaction Step Two
Quantity
70 μL
Type
reactant
Reaction Step Three
Quantity
88 μL
Type
reactant
Reaction Step Three

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